

Spectroscopic Data for 1,3-Diiodopropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1,3-diiodopropane**. The information is presented in a structured format to facilitate its use in research and development, with a focus on data interpretation and experimental methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **1,3-diiodopropane**, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR Data

The ¹H NMR spectrum of **1,3-diiodopropane** is characterized by two distinct signals corresponding to the two different proton environments in the molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), shows a triplet and a quintet.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
3.28	Triplet (t)	6.4	4H	I-CH2-CH2-CH2-I
2.27	Quintet (p)	6.4	2H	I-CH2-CH2-CH2-I

Data sourced from spectral databases and may vary slightly based on experimental conditions.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **1,3-diiodopropane** in CDCl₃ displays two signals, corresponding to the two unique carbon environments.

Chemical Shift (δ) ppm	Carbon Assignment	
35.8	I-CH2-CH2-CH2-I	
7.1	CH ₂ -I	

Data sourced from spectral databases and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,3-diiodopropane** exhibits characteristic peaks corresponding to the vibrations of its chemical bonds.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
2960	Medium	C-H stretch (asymmetric)
2920	Medium	C-H stretch (symmetric)
1420	Strong	CH ₂ scissoring
1200	Strong	CH₂ wagging
1160	Strong	C-C stretch
~520	Strong	C-I stretch

Peak positions are approximate and can be influenced by the sample phase and measurement technique.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like **1,3-diiodopropane**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 10-20 mg of 1,3-diiodopropane in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
- ¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters
 include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 816 scans to improve the signal-to-noise ratio.
- 13C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to single peaks for each carbon environment. A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of carbon nuclei. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.



 Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (ATR-FTIR)

- Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat 1,3-diiodopropane is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This
 will be subtracted from the sample spectrum to remove any atmospheric or instrumental
 interferences.
- Data Acquisition: The sample is placed on the crystal, and the anvil is lowered to ensure good contact. The spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of **1,3-diiodopropane** and the correlation between its non-equivalent protons and carbons with their respective NMR signals.

Caption: Correlation of atoms in **1,3-diiodopropane** to their NMR signals.

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